molecular formula C18H14 B094652 1-Ethylpyrene CAS No. 17088-22-1

1-Ethylpyrene

Cat. No. B094652
CAS RN: 17088-22-1
M. Wt: 230.3 g/mol
InChI Key: ZWAMZDRREBOHIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

1-Ethylpyrene has a complex molecular structure. It contains a total of 35 bonds, including 21 non-H bonds, 19 multiple bonds, 1 rotatable bond, 19 aromatic bonds, 4 six-membered rings, 5 ten-membered rings, and 2 twelve-membered rings .


Chemical Reactions Analysis

1-Ethylpyrene undergoes benzylic hydroxylation, a major initial step in its metabolism. This reaction produces a secondary alcohol, α-HEP . This pathway is more important in humans than in rats .


Physical And Chemical Properties Analysis

1-Ethylpyrene has a density of 1.2±0.1 g/cm3, a boiling point of 397.0±9.0 °C at 760 mmHg, and a flash point of 185.8±12.8 °C . It has a molar refractivity of 82.0±0.3 cm3, a polarizability of 32.5±0.5 10-24 cm3, and a molar volume of 194.8±3.0 cm3 .

Scientific Research Applications

  • Pyrolysis Mechanisms : 1-Ethylpyrene undergoes pyrolysis, a chemical decomposition process at high temperatures. Smith and Savage (1992) studied the pyrolyses of 1-methylpyrene and 1-ethylpyrene, revealing that the aryl−alkyl C−C bond in these compounds is susceptible to facile hydrogenolysis, which is significant in understanding the mechanisms of hydrocarbon breakdown at high temperatures (Smith & Savage, 1992).

  • Biological Monitoring : 1-Ethylpyrene derivatives are used in biological monitoring. Serrano et al. (2015) synthesized a molecularly imprinted polymer using 1-hydroxypyrene as a template for isolating this compound from human urine, which is significant in monitoring exposure to polycyclic aromatic hydrocarbons (Serrano et al., 2015).

  • Material Science and Fluorescence Studies : The fluorescence properties of 1-Ethylpyrene are exploited in material science. Itaya et al. (1990) observed changes in the fluorescence spectra of 1-ethylpyrene in poly(methyl methacrylate) films upon laser ablation, indicating changes in the dispersion condition of 1-Ethylpyrene and its potential in optical applications (Itaya et al., 1990).

  • Hydrophobic Interactions in Aqueous Solutions : Vorobyova et al. (1998) utilized 1-Ethylpyrene in fluorescent probe experiments to study aqueous solutions of poly(ethylene oxide) with hydrophobic end groups. This research is important for understanding micelle-like structures and hydrophobic interactions in polymers (Vorobyova et al., 1998).

  • Fluorescence Probe Studies in Hydrophobic Domains : Similarly, Horiuchi et al. (1999) examined the fluorescence of 1-Ethylpyrene in solutions of a hydrophobic alkali-swellable emulsion polymer. This study contributes to our understanding of the interaction and structure of hydrophobic domains in certain polymers (Horiuchi et al., 1999).

Safety And Hazards

In case of accidental exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-ethylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMZDRREBOHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878251
Record name 1-ethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpyrene

CAS RN

17088-22-1, 56142-12-2
Record name 1-Ethylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYL PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JRB827L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
W Engst, R Landsiedel, H Hermersdörfer… - …, 1999 - academic.oup.com
… -1-ethylpyrene is stable in aqueous media and is not mutagenic in the Ames assay (unpublished data). We have therefore incubated MP and its ethyl homologue, 1-ethylpyrene (EP; …
Number of citations: 60 academic.oup.com
A Itaya, A Kurahashi, H Masuhara… - Journal of applied …, 1990 - pubs.aip.org
Fluorescence spectra and rise as well as decay curves of 1‐ethylpyrene (EPy) in poly(methyl methacrylate) films changed using a XeCl (308‐nm) excimer laser as an ablation source. …
Number of citations: 18 pubs.aip.org
CM Smith, PE Savage - Energy & fuels, 1992 - ACS Publications
… Herein, we present the part of this program that explores the pyrolysis of 1-methyl- and 1-ethylpyrene. Our logic for studying these compounds is twofold. First, the mechanisms …
Number of citations: 54 pubs.acs.org
RG Flowers, FS Nichols - Journal of the American Chemical …, 1949 - ACS Publications
… An excellent yield of 1-ethylpyrene was prepared by using a large amount of hydrogen. This is in agreement with results reported by Homer Adkins for aryl- and poly-aryl carbinols …
Number of citations: 12 pubs.acs.org
DN Chatterjee - Journal of the American Chemical Society, 1955 - ACS Publications
… , this spiran underwent a peculiar rearrangement and yielded 1ethylpyrene (Vllb) as the sole … -on-charcoal under similar conditions yield 1-methylpyrene and 1-ethylpyrene, respectively. …
Number of citations: 9 pubs.acs.org
C Armbruster, M Knapp, K Rechthaler… - … of Photochemistry and …, 1999 - Elsevier
… Semiempirical calculations were performed for 1-ethanoylpyrene and 1-ethylpyrene as model compounds in order to analyze the influence of solvent polarity and of hydrogen bonding …
Number of citations: 25 www.sciencedirect.com
O Vorobyova, A Yekta, MA Winnik, W Lau - Macromolecules, 1998 - ACS Publications
… We compare pyrene (Py) itself with 1-ethylpyrene (EtPy) as fluorescent probes. The polymer we examine (HDU), whose structure is shown below, is a well-characterized model material, …
Number of citations: 97 pubs.acs.org
A Tsuchida, T Ikawa, M Yamamoto… - The Journal of …, 1995 - ACS Publications
… On the other hand, 1-ethylpyrene and 2-ethylpyrene formed a distorted intermolecular dimer radical cation with absorption bands at <400, 510, and 580 nm. …
Number of citations: 26 pubs.acs.org
M Minabe, S Takeshige, Y Soeda, T Kimura… - Bulletin of the …, 1994 - journal.csj.jp
… A similar reaction of 1-ethylpyrene (6) gave 1-acetyl-3-ethyl- (7) (19%, by HPLC), 1-acetyl-6-ethyl- (8) (29%), and 1-acetyl-8-ethylpyrene (9) (42%), in addition to recovered 6 (10%). …
Number of citations: 30 www.journal.csj.jp
PE Savage, GE Jacobs… - Industrial & engineering …, 1989 - ACS Publications
… 1-Dodecylpyrene (DDP) pyrolysis at 375-425 C for 10-180 min led to 1-methylpyrene, 1-undecene, 1-ethylpyrene, and n-decane as the major products at low conversions. At higher …
Number of citations: 55 pubs.acs.org

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